

Application Notes and Protocols for Famitinib Malate in Cell Proliferation MTS Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally available, small-molecule multi-targeted tyrosine kinase inhibitor (TKI). It exerts its anti-tumor effects by inhibiting several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[1] Key targets of famitinib include Vascular Endothelial Growth Factor Receptors (VEGFR2 and VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (Flt-3).[1] By blocking these signaling pathways, famitinib can effectively inhibit cancer cell proliferation and survival. This document provides a detailed protocol for assessing the in vitro efficacy of famitinib malate on cell proliferation using a colorimetric MTS assay and summarizes its inhibitory effects on various cancer cell lines.

Data Presentation: Inhibitory Concentration (IC50) of Famitinib Malate

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of **famitinib malate** in different cancer cell lines as determined by MTS or similar cell viability assays.



Cell Line	Cancer Type	IC50 (μM)	Citation
BGC-823	Gastric Cancer	3.6	[2]
MGC-803	Gastric Cancer	3.1	[2]

Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density and incubation time.

Experimental Protocols: MTS Assay for Cell Proliferation

This protocol outlines the steps for determining the effect of **famitinib malate** on the proliferation of adherent cancer cells using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

- Famitinib malate (lyophilized powder)
- Dimethyl sulfoxide (DMSO, sterile)
- Cancer cell line of interest
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Phosphate-buffered saline (PBS, sterile)
- Trypsin-EDTA
- 96-well flat-bottom cell culture plates
- MTS reagent solution (containing PES or PMS as an electron coupling reagent)
- Microplate reader capable of measuring absorbance at 490 nm
- Humidified incubator (37°C, 5% CO2)



Procedure:

- Preparation of Famitinib Malate Stock Solution:
 - Dissolve famitinib malate powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
 - Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Seeding:

- Culture the selected cancer cell line to ~80% confluency.
- Harvest the cells using trypsin-EDTA and neutralize with complete culture medium.
- Perform a cell count using a hemocytometer or an automated cell counter.
- Dilute the cell suspension to the desired seeding density (e.g., 5,000 10,000 cells/well) in complete culture medium.
- \circ Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Include wells with medium only to serve as a background control.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Drug Treatment:

- Prepare serial dilutions of famitinib malate from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 μM to 100 μM is a good starting point for determining the IC50).
- \circ Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **famitinib malate**.
- Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration wells.

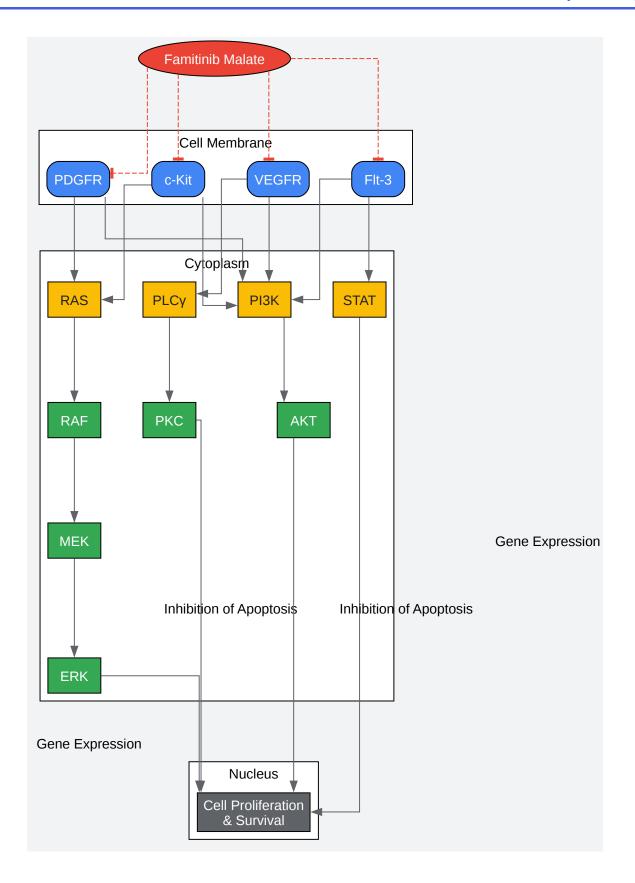


- Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
- MTS Assay:
 - \circ After the incubation period, add 20 μL of the MTS reagent solution to each well, including the background control wells.
 - Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator, protected from light.
 The incubation time may need to be optimized depending on the cell line's metabolic activity.
 - Gently tap the plate to mix the contents.
- Absorbance Measurement:
 - Measure the absorbance of each well at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the background control wells from all other absorbance readings.
 - Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100
 - Plot the percentage of cell viability against the log of the famitinib malate concentration.
 - Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism.

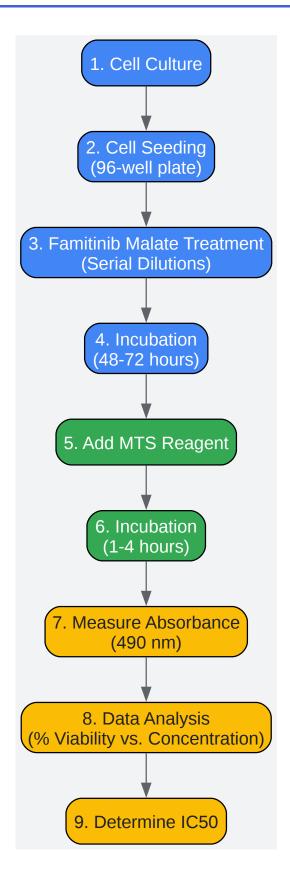
Visualizations Signaling Pathway of Famitinib Malate

Famitinib malate inhibits multiple receptor tyrosine kinases, leading to the downstream blockade of signaling pathways that are critical for cell proliferation and survival. The diagram below illustrates the key targets of famitinib and their downstream effects.









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